KYP-2047 is a synthetic, potent, and selective inhibitor of the enzyme prolyl oligopeptidase (PREP). [, , , , ] PREP is a serine protease found abundantly in the mammalian brain and other tissues, involved in various physiological processes, including the breakdown of small peptides, regulation of inflammation, and modulation of cell signaling pathways. [, , ] KYP-2047's ability to inhibit PREP has made it a valuable tool in studying PREP's role in various diseases and exploring its potential as a therapeutic target. [, , , , ]
Mechanism of Action
KYP-2047 acts as a competitive and reversible inhibitor of PREP. [, , , ] It binds to the active site of PREP, preventing the enzyme from binding to and cleaving its natural peptide substrates. [, ] This inhibition of PREP activity has been linked to several downstream effects:
Reduced α-synuclein aggregation: By inhibiting PREP, KYP-2047 reduces the aggregation of α-synuclein, a protein implicated in the development of Parkinson’s disease. [, , , ] This effect is thought to be mediated through enhanced autophagic clearance of α-synuclein. [, , ]
Modulation of protein phosphatase 2A (PP2A) activity: Studies suggest that KYP-2047 can activate PP2A, a key enzyme involved in regulating various cellular processes, including tau phosphorylation. [, ] This activation is thought to occur through direct interaction between PREP and PP2A, which is disrupted by KYP-2047 binding to PREP. []
Anti-inflammatory effects: KYP-2047 has shown anti-inflammatory properties in various models. [, , , , ] It can reduce the production of pro-inflammatory cytokines and modulate the activity of inflammatory pathways, such as NF-κB. [, , ]
Modulation of angiogenesis: KYP-2047 has demonstrated potential in regulating angiogenesis, the formation of new blood vessels, both in vitro and in vivo. [, , , , ] This effect is thought to be related to its ability to modulate the release of pro-angiogenic factors and influence signaling pathways involved in angiogenesis. [, ]
Applications
Neurodegenerative diseases:
Parkinson’s disease: KYP-2047 has shown promise in preclinical models of Parkinson’s disease by reducing α-synuclein aggregation, improving motor function, and protecting dopaminergic neurons. [, , ]
Alzheimer's disease: Research suggests that KYP-2047 can reduce tau pathology in cellular and animal models of Alzheimer’s disease. [, ] This effect is likely mediated through PP2A activation, leading to reduced tau phosphorylation. [, ]
Huntington's disease: In cellular models, KYP-2047 has been shown to reduce polyQ aggregation and improve cell viability, suggesting potential for further investigation in Huntington's disease research. []
Metabolic diseases:
Metabolic dysfunction-associated fatty liver disease (MAFLD): Studies indicate that KYP-2047 can alleviate liver injury, oxidative stress, and inflammation in a mouse model of MAFLD, highlighting its potential therapeutic value for this disease. []
Inflammatory conditions: KYP-2047 has demonstrated anti-inflammatory effects in various models, including:
Acute lung injury: In a mouse model of acute lung injury induced by intestinal ischemia-reperfusion, KYP-2047 ameliorated lung damage, reduced inflammation, and modulated angiogenesis, suggesting its potential therapeutic benefit. []
Retinal pigment epithelium (RPE) inflammation: Studies in human RPE cells suggest that KYP-2047 exerts anti-inflammatory effects and may hold therapeutic potential for retinal diseases associated with inflammation. [, ]
Vascular disorders:
Chronic venous insufficiency (CVI): In a mouse model of CVI, KYP-2047 improved venous wall abnormalities, reduced inflammation, and modulated angiogenesis, highlighting its potential as a therapeutic strategy for CVI. []
Cancer research:
Oral squamous cell carcinoma: Studies in cellular and animal models of oral squamous cell carcinoma demonstrated that KYP-2047 reduced tumor growth, likely through its ability to modulate angiogenesis and apoptosis. []
Glioblastoma: KYP-2047 has shown anti-tumor effects in a glioblastoma xenograft model and in vitro studies, suggesting its potential as a therapeutic agent for this aggressive brain tumor. []
Related Compounds
JTP-4819
Compound Description: JTP-4819 is a potent and selective prolyl oligopeptidase (PREP) inhibitor. [] Similar to KYP-2047, it has been investigated for its potential therapeutic effects in neurological disorders.
Relevance: JTP-4819 serves as a valuable comparison compound to KYP-2047, particularly in studies examining their brain penetration and pharmacokinetic properties. Research has shown that KYP-2047 displays superior brain penetration characteristics compared to JTP-4819, both in vitro and in vivo. [] This difference is attributed to the better cell membrane permeability of KYP-2047. []
Z-Pro-Pro-aldehyde-dimethylacetal
Compound Description: Z-Pro-Pro-aldehyde-dimethylacetal is a known inhibitor of prolyl oligopeptidase (PREP). []
Relevance: This compound serves as another point of reference when evaluating the potency and efficacy of KYP-2047 as a PREP inhibitor. The research indicates that KYP-2047 exhibits greater potency in inhibiting PREP activity across different assay systems compared to Z-Pro-Pro-aldehyde-dimethylacetal. []
Boc-Asn-Phe-Pro-aldehyde
Compound Description: Boc-Asn-Phe-Pro-aldehyde is identified as a prolyl oligopeptidase (PREP) inhibitor. []
Relevance: Similar to Z-Pro-Pro-aldehyde-dimethylacetal, this compound allows for a comparative analysis of PREP inhibition potency. Again, research highlights that KYP-2047 demonstrates superior efficacy in inhibiting intracellular PREP activity compared to Boc-Asn-Phe-Pro-aldehyde. []
Acetyl-N-Ser-Asp-Lys-Pro (Ac-SDKP)
Compound Description: Acetyl-N-Ser-Asp-Lys-Pro (Ac-SDKP) is a tetrapeptide known to possess pro-angiogenic properties. [] It is released from its precursor, thymosin β4 (Tβ4), in a process that may involve prolyl oligopeptidase (PREP).
Relevance: While not a direct structural analog of KYP-2047, Ac-SDKP is relevant as its production might be modulated by PREP activity. [] Since KYP-2047 is a potent PREP inhibitor, its use could indirectly influence Ac-SDKP levels and downstream angiogenic processes.
Okadaic Acid
Compound Description: Okadaic acid is a potent inhibitor of protein phosphatase 2A (PP2A). []
Relevance: While structurally unrelated to KYP-2047, okadaic acid is a valuable tool in elucidating the mechanism of action of KYP-2047. Studies suggest that KYP-2047 might exert its effects by activating PP2A. [] The use of okadaic acid helps to confirm if the observed effects of KYP-2047 are indeed mediated through PP2A modulation.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
HS665 is a novel radioligand designed to bind selectively to the kappa opioid peptide (KOP) receptor, a target of therapeutic interest for the treatment of a variety of human disorders (i.e., pain, affective disorders, drug addiction, and psychotic disorders).
HSK0935 is a potent and highly selective SGLT2 inhibitors (IC50 (hSGLT2) = 1.3 nM; IC50 (hSGLT1) + 1096nM). HSK0935 demonstrated excellent hSGLT2 inhibition of 1.3 nM and a high hSGLT1/hSGLT2 selectivity of 843-fold. It showed robust urinary glucose excretion in Sprague-Dawley (SD) rats and affected more urinary glucose excretion in Rhesus monkeys.
HSK-3486 is under investigation in clinical trial NCT04620031 (A Study Evaluating Sedation of Intravenous Administration of HSK3486 Injectable Emulsion in ICU Patients Undergoing Mechanical Ventilation). Cipepofol is a 2,6-disubstituted alkylphenol and structural analog of propofol, that may potentially be used for the induction of sedation and hypnosis during general anesthesia. Upon intravenous administration, cipepofol facilitates inhibitory neurotransmission mediated by gamma-aminobutyric acid (GABA). This induces and maintains sedation and hypnosis.
HT-2157 is an antagonist of the galanin-3 receptor (GAL3; Ki = 17 nM). It is selective for GAL3 over GAL1 and GAL2 (Kis = >10 µM for both). HT-2157 (10 µM) induces apoptosis in various cell types, including HL-60 leukemia and BV-2 murine microglial cells, as well as isolated human peripheral blood mononuclear cells (PBMCs). It decreases operant alcohol, sucrose, and saccharin self-administration in rats when administered at a dose of 30 mg/kg. HT-2157 (3 and 10 mg/kg) increases drinking in the Vogel punished drinking task and reduces immobility time in the forced swim test in rats, indicating anxiolytic- and antidepressant-like activities, respectively. Novel selective non-peptide antagonist for the receptor GAL-3 HT-2157, also called SNAP-37889, is a Galanin-3 (GAL3) antagonist potentially for the treatment of major depressive disorder.